cis-Hydrindane

Description

Historical Context of Fused Bicyclic Systems in Chemical Research

The study of fused bicyclic systems has a rich history in chemical research, predating the focused investigation of hydrindanes. Bicyclic molecules, generally defined by two joined rings, are ubiquitous in nature and encompass a wide array of structures, including carbocyclic and heterocyclic, aliphatic and aromatic compounds. wikidoc.org Early examples such as decalin (decahydronaphthalene), a bicyclo[4.4.0]decane, highlighted the profound impact of stereochemistry at the ring junction on molecular shape, stability, and properties. wikidoc.orgatamankimya.com

The hydrindane nucleus itself, a bicyclo[4.3.0]nonane, gained prominence due to its presence as a key substructure within larger, more complex natural products. Notably, it forms a significant portion, specifically the C and D rings, of the steroid nucleus, a class of compounds with immense biological and medicinal importance. thegoodscentscompany.comfishersci.fi The pursuit of efficient syntheses for these intricate natural products naturally led to a deeper investigation into the construction and manipulation of the hydrindane scaffold.

Stereochemical Significance of the cis-Hydrindane Moiety

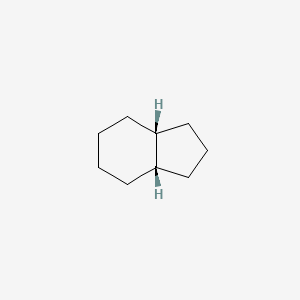

The stereochemistry of the this compound moiety is central to its role in organic synthesis and its biological relevance. In this compound, the substituents at the ring fusion are oriented on the same face of the bicyclic system. nih.gov This cis-fusion imparts a degree of conformational flexibility to the molecule, distinguishing it from its more rigid trans isomer. While trans-hydrindanes are conformationally locked and exist as stable enantiomers, cis-hydrindanes are flexible and can interconvert between enantiomeric conformers at ordinary temperatures. thegoodscentscompany.com

This specific stereochemical arrangement is crucial because the spatial alignment of atoms and functional groups often dictates the biological activity of natural products. The this compound motif is a recurring structural feature in numerous biologically active natural products, including fawcettimine-type Lycopodium alkaloids, faurinone, and noreremophilanes. nih.govwikipedia.orgfishersci.sewikipedia.orgalfa-chemistry.com For instance, the first synthesis of faurinone utilized a this compound framework, demonstrating its utility in constructing complex natural product architectures. nih.gov The presence of the this compound scaffold in these compounds underscores its critical stereochemical contribution to their biological functions, ranging from anti-tumor and anti-inflammatory activities to effects on cardiovascular systems. wikipedia.orgfishersci.se

Foundational Challenges in the Construction of the this compound Skeleton

The synthesis of the this compound skeleton, particularly with precise control over its stereochemistry and regioselectivity, remains a significant challenge in synthetic organic chemistry. wikipedia.org While the thermodynamically more stable trans isomer often receives considerable attention, the synthesis of cis-hydrindanes also presents unique difficulties. wikipedia.orgfishersci.fi

One of the primary challenges lies in achieving high diastereoselectivity to produce isomerically pure cis-hydrindanes. nih.gov Synthetic strategies must effectively control the stereochemistry at the ring junction, ensuring the desired cis-fusion. fishersci.no This often involves the precise manipulation of reaction conditions and the judicious selection of reagents.

Common strategies to overcome the inherent difficulties of forming the fused 6,5-bicyclic structure often involve direct formation through cycloaddition methodologies, such as Diels-Alder reactions, metathesis reactions, and Michael additions. wikipedia.org

Diels-Alder reactions , for example, are widely employed due to their ability to systematically introduce contiguous stereocenters. Intramolecular Diels-Alder (IMDA) reactions are particularly useful, exploiting preorganized transition states to construct this compound cores, often favoring endo transition states that dictate cis-fusion with high diastereoselectivity. nih.gov Zinc salts have been shown to facilitate Diels-Alder/carbocyclization sequences to yield this compound products with excellent diastereoselectivities (e.g., ca. 17:1). wikipedia.org

Aldol (B89426) condensations are another powerful tool, with Lewis acids like boron trifluoride often employed to enhance regioselectivity and achieve high yields. nih.govfishersci.sealfa-chemistry.com

Many traditional approaches involve the formation of the C3-C3a bond as the final ring-closing step, utilizing reactions such as Michael additions, radical processes, intramolecular carbene addition/cyclization, Pd-catalyzed cycloalkenylation of silyl (B83357) enol ethers, or base-promoted ynone carbocyclizations. alfa-chemistry.com

More recent advancements include the Danheiser annulation , a [3+2] cycloaddition reaction involving (trimethylsilyl)allenes and cyclic α,β-unsaturated ketones, which allows for the rapid assembly of the hydrindane core through the simultaneous formation of two carbon-carbon bonds. alfa-chemistry.com

Despite these advancements, the efficient synthesis of highly substituted cis-hydrindanes with excellent optical purity, while minimizing the number of synthetic steps, continues to be an active area of research. fishersci.com The need for lengthy protection and deprotection steps for selective functionalization also adds to the complexity of these syntheses. wikipedia.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRNAKTVFSZAFA-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CCC[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020887 | |

| Record name | cis-Hexahydroindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4551-51-3, 3296-50-2 | |

| Record name | rel-(3aR,7aS)-Octahydro-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-1H-indene, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004551513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Hexahydroindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Hydrindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-Hydrindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAHYDRO-1H-INDENE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SZ801C84W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cis Hydrindane Core Construction

Strategic Approaches to Bicyclo[4.3.0]nonane Ring System Formation

Catalytic Cyclization Protocols

Olefin Metathesis Utilizing Grubbs Catalysts

Olefin metathesis, particularly ring-closing metathesis (RCM) catalyzed by Grubbs catalysts, has emerged as a powerful tool for constructing cyclic olefins, including the cis-hydrindane core researchgate.netresearchgate.net. Grubbs' 2nd-generation catalyst has been specifically noted for its role in the stereoselective synthesis of cis-hydrindanes .

In one documented approach, a cyclization precursor (compound 50) was generated by treating an alkene (compound 48) with a bromo ester (compound 49) in the presence of Grubbs' 2nd-generation metathesis catalyst, albeit in modest yield nih.gov. Subsequent base-mediated annulation of the six-membered ring afforded a functionalized cis-hydrindanone (compound 53) in five steps from a cyclopentenone precursor nih.gov. The efficiency of ring closure can be significantly improved by factors such as the Thorpe-Ingold effect, where the presence of a quaternary center enhances cyclization researchgate.net.

| Catalyst Type | Application in this compound Synthesis | Key Features |

| Grubbs 2nd-generation Catalyst | Ring-closing metathesis for this compound and cis-hydrindanone formation nih.gov | Efficient for forming cyclic olefins, stereoselective researchgate.net |

Samarium(II) Iodide (SmI₂)-Mediated Diastereoselective Cyclizations

Samarium(II) iodide (SmI₂) is a versatile reagent known for facilitating highly diastereoselective cyclizations, particularly in the synthesis of cis-hydrindanes acs.orgebi.ac.uk. Its unique ability to mediate both electron transfer and Lewis acid catalysis allows for the incorporation of diverse functional groups without compromising yield .

SmI₂-mediated reductive coupling of keto-olefin precursors, such as α,β-unsaturated ketones with allylic alcohols, proceeds via a radical mechanism, yielding the bicyclic framework with excellent stereochemical fidelity (diastereomeric ratio (d.r.) > 95:5) . Yields typically range from 65–85% . This method has been applied to the synthesis of 3,3-dimethylhydrindanes, achieving a cis-relationship between the hydroxyl group at C-4 and the proton at C-3a with good diastereoselectivity under mild conditions acs.org.

Furthermore, SmI₂-mediated cyclizations have been utilized for the stereoselective synthesis of the this compound skeleton, a common motif in natural products like faurinone, bakkenolide (B600228) III, and pleuromutilin (B8085454) ebi.ac.ukacs.org. The addition of a proton source (e.g., methanol) and/or hexamethylphosphoramide (B148902) (HMPA) can influence the diastereoselectivity of the 6-endo products acs.orgacs.org.

| Substrate Type | Reaction Type | Diastereoselectivity | Yield Range |

| Keto-olefin precursors (e.g., α,β-unsaturated ketones with allylic alcohols) | Reductive coupling | d.r. > 95:5 | 65–85% |

| Enones with ketones or aldehydes | Intramolecular 5-exo cyclization | 1:1 to 100:0 (condition-dependent) nih.gov | Excellent to high nih.gov |

Palladium-Catalyzed Cycloalkenylation of Silyl (B83357) Enol Ethers

Palladium-catalyzed cycloalkenylation of silyl enol ethers offers a direct route to construct bicyclo[4.3.0]nonanes (hydrindanes) researchgate.netacs.org. This methodology is particularly effective for assembling the 5/6-hydrindane system and generating quaternary carbon centers in a single step researchgate.net.

For instance, the total synthesis of (+)-Fawcettimine in 2020 by the Qiu group featured a palladium-mediated cycloalkenylation of a silyl enol ether to construct the this compound system, starting from (R)-5-methyl-2-cyclohexenone researchgate.net. This approach highlights the utility of palladium catalysis in achieving complex bicyclic structures with precise stereocontrol researchgate.netsu.se.

Radical and Anionic Cyclization Strategies

Acyl Radical Cyclization Processes for cis-Hydrindanone Formation

Radical cyclization processes provide a flexible and modular approach to form complex cyclic structures, including hydrindanones. While trans-hydrindanones are often the focus due to their prevalence in steroids, radical cyclizations can also be adapted for cis-hydrindanone formation mdpi.com.

In one example, a radical cyclization reaction was used to form a hydrindane scaffold, initially as a diastereomeric mixture. Subsequent equilibration, often through destannylation followed by base treatment (e.g., NaOH in MeOH), can lead to the desired cis-geometry with high preference (e.g., 97% cis-geometry in 88% yield), attributed to the reduction in 1,3-allyl strain nih.gov.

Stereoselective Metalated Nitrile SNi′ Cyclizations

Metalated nitriles serve as potent nucleophiles in cyclization reactions, offering a means to control the stereochemistry at the quaternary ring junction carbon nih.govnih.govacs.org. The precise geometry of these nucleophilic species can be tuned by factors such as the metal counter-ion, solvent, temperature, and nitrile structure nih.govnih.gov.

A rare 5-exo-dig SNi′ cyclization involving magnesiated and lithiated nitriles has been reported to afford cis-fused hydrindanes nih.govresearchgate.net. Specifically, deprotonating a cyclization precursor with excess i-PrMgCl generates a C-magnesiated nitrile that cyclizes to the this compound nih.gov. Computational modeling supports that the dilithiated nitrile also cyclizes to a this compound, where the preferred transition structure positions the lithium cation to bridge the nitrile-bearing carbon, an alkoxide, and an electron-rich alkyne functionality nih.govresearchgate.net. This chelation-controlled approach allows for stereodivergent syntheses of both cis- and trans-hydrindanes, with internally coordinated C-magnesiated nitriles showing exclusive cyclization to cis-fused bicyclic nitriles nih.govacs.org.

Cascade and Domino Reaction Sequences

Cascade and domino reactions are highly efficient synthetic strategies that enable the rapid construction of molecular complexity by forming multiple bonds and rings in a single operation researchgate.netthieme-connect.de. These sequences are particularly valuable for synthesizing complex bicyclic systems like cis-hydrindanes.

One cornerstone strategy is the Diels-Alder/aldol (B89426) sequence, which leverages a [4+2] cycloaddition to form a bicyclic intermediate, followed by an aldol condensation . For instance, tricyclo[5.2.1.0²,⁶]decane systems can undergo thermal rearrangement to yield cis-hydrindanes with inherent stereochemical bias . Lewis acids, such as boron trifluoride, are often employed in the aldol step to enhance regioselectivity, achieving yields exceeding 70% in model systems .

Another example involves organocatalytic domino reactions utilizing diphenylprolinol silyl ethers researchgate.net. Starting from α,β-unsaturated aldehydes and nitroolefins, a Michael addition/aldol condensation sequence can generate the bicyclic skeleton of polysubstituted cis-hydrindanes with excellent enantioselectivity (e.e. 90–98%) . The silyl ether moiety acts as a transient protecting group, directing the stereochemical course and minimizing side products, with yields typically ranging from 60–75% .

Asymmetric synthesis of enantioenriched cis-hydrindanes has also been achieved using Rh(I) complexes with chiral diene ligands in cascade reactions . Prochiral substrates undergo syn-arylation followed by 1,4-addition, establishing two contiguous stereocenters with enantiomeric excess (e.e.) values exceeding 95% . The choice of ligand, such as (R)-H₈-BINAP, is critical for influencing stereochemical outcomes and enabling access to both enantiomers of the hydrindane core .

A highly convergent cascade cyclization approach to cis-hydrindanes with all-carbon quaternary centers involves a Lewis acid-catalyzed intermolecular Diels-Alder reaction followed by an intramolecular carbocyclization thieme-connect.com. Zinc bromide (ZnBr₂) has been identified as an efficient catalyst for this domino sequence, activating the substrate for both steps and providing improved diastereoselectivity thieme-connect.com. This process can form three new carbon-carbon bonds, two rings, and up to four contiguous stereocenters in good yields and diastereoselectivity (d.r. up to >95:5), with complete cis stereoselectivity observed at the carbocyclization step thieme-connect.com.

| Reaction Sequence | Key Catalysts/Reagents | Stereoselectivity/Yield |

| Diels-Alder/Aldol | Lewis acids (e.g., Boron trifluoride) | Yields > 70% |

| Michael/Aldol (Organocatalytic) | Diphenylprolinol silyl ether researchgate.net | e.e. 90–98%, Yields 60–75% |

| Rh(I)-catalyzed Cascade | Rh(I) complexes with chiral diene ligands (e.g., (R)-H₈-BINAP) | e.e. > 95% |

| Diels-Alder/Carbocyclization Cascade | Zinc bromide (ZnBr₂) thieme-connect.com | d.r. up to >95:5, Yields 70–96% thieme-connect.com |

Conformational Analysis and Dynamic Behavior of Cis Hydrindane Systems

Theoretical and Computational Investigations of cis-Hydrindane Conformations

Computational chemistry plays a pivotal role in predicting and understanding the conformational preferences and dynamic behavior of molecules like this compound, offering insights into energy landscapes and transition states that are often challenging to probe experimentally.

Molecular Mechanics (MM2) and Semi-Empirical Quantum Chemistry (AM1) Calculations for Energy Minima

Molecular Mechanics (MM2) and semi-empirical quantum chemistry methods like AM1 are foundational tools for exploring the potential energy surfaces of organic molecules and identifying stable conformational energy minima. These methods are particularly useful for initial conformational searches and for providing a qualitative understanding of the relative stabilities of different conformers. For hydrindane systems, force-field methods, which MM2 falls under, have been employed to study the energies and structures of both cis and trans isomers. researchgate.net While MM2 and AM1 provide computationally efficient ways to screen numerous conformations, their accuracy is limited by the empirical parameters or approximations used. They are effective for identifying major minimum energy conformations by performing complete geometrical optimization. researchgate.net

Density Functional Theory (DFT) Studies on Conformational Preferences and Transition States

Density Functional Theory (DFT) offers a more rigorous and accurate approach to conformational analysis compared to molecular mechanics or semi-empirical methods. DFT studies are extensively used to investigate conformational preferences and to characterize transition states, providing detailed information about the energy barriers for interconversion between conformers. researchgate.netscielo.org.mxacs.org For complex systems, DFT calculations can predict NMR chemical shifts, which are then used to verify experimental data, thereby reducing ambiguity in stereochemical assignments. Computational studies, including DFT, have been instrumental in understanding the conformational flexibility of intermediates and their role in determining the preference for specific cycloadduct formations, such as in the synthesis of hydrindane scaffolds. uq.edu.au Transition states are optimized using DFT and characterized by the presence of an imaginary frequency, providing insight into the reaction pathways and interconversion mechanisms. scielo.org.mx

Table 1: Role of Computational Methods in this compound Conformational Analysis

| Computational Method | Primary Application | Key Information Provided |

| Molecular Mechanics (MM2) | Initial conformational searches, identification of stable conformers | Relative energies of conformers, optimized geometries, qualitative stability assessment. |

| Semi-Empirical (AM1) | Exploration of potential energy surfaces, energy minima calculations | Relative energies of conformers, optimized geometries, qualitative stability assessment. researchgate.net |

| Density Functional Theory (DFT) | Accurate energy calculations, transition state characterization | Precise conformational preferences, energy barriers to interconversion, prediction of spectroscopic properties (e.g., NMR chemical shifts). researchgate.netscielo.org.mxacs.orguq.edu.au |

Analysis of Conformational Equilibria and Barriers to Interconversion

The dynamic behavior of this compound involves the interconversion between its various conformers, which is governed by conformational equilibria and the energy barriers to these interconversion processes. The thermodynamic preferences for cis- versus trans-hydrindanes are complex and can be significantly influenced by the substitution pattern within the molecule. researchgate.net Studies on the cis-trans isomerization of related systems highlight the importance of understanding these barriers. For instance, the equilibrium constant for cis-trans isomerization in other hydrindane-related systems has been measured, and thermodynamic quantities like enthalpy and entropy changes for isomerization have been calculated. researchgate.net The energy barriers for interconversion are crucial for understanding the kinetics of conformational changes and the stability of specific conformers at different temperatures. acs.org

Experimental Elucidation of this compound Conformations

Experimental techniques provide empirical evidence to confirm and refine the theoretical predictions of this compound's conformational landscape.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment (e.g., NOESY/ROESY)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are indispensable for determining the stereochemical and conformational assignments of complex molecules in solution. libretexts.orgnanalysis.com These 2D NMR experiments detect through-space interactions between protons that are spatially close (typically within ~5 Å), irrespective of their covalent connectivity. nanalysis.comcreative-biostructure.com This makes NOESY/ROESY crucial for elucidating the three-dimensional molecular structures and differentiating between cis- and trans-conformations in cyclic systems. creative-biostructure.com For this compound systems, NOE studies have been used to determine relative stereochemistry and confirm the absolute stereochemistry of tricyclic systems containing a this compound moiety. researchgate.netkcl.ac.uk The presence of specific NOE correlations provides direct evidence of spatial proximity, allowing for unambiguous assignment of relative configurations. researchgate.netlibretexts.org

Table 2: Role of Experimental Methods in this compound Conformational Analysis

| Experimental Method | Primary Application | Key Information Provided |

| Advanced NMR (NOESY/ROESY) | Stereochemical and conformational assignment in solution | Spatial proximity of protons, relative stereochemistry, differentiation of conformers, identification of preferred solution-state conformations. researchgate.netlibretexts.orgnanalysis.comcreative-biostructure.comkcl.ac.uk |

| X-ray Crystallography | Unambiguous solid-state structural determination | Precise bond lengths and angles, definitive three-dimensional structure in the crystalline state, confirmation of stereochemistry. kcl.ac.ukclockss.orgcambridge.org |

X-ray Crystallography for Unambiguous Solid-State Structural Determination

X-ray crystallography provides the most definitive method for the unambiguous determination of molecular structure in the solid state. cambridge.org By analyzing the diffraction pattern of X-rays by a single crystal, the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles, can be determined. This technique is invaluable for confirming the bicyclic structure and cis-configuration of this compound derivatives. For instance, X-ray crystallography has been used to unambiguously determine the stereostructure of products incorporating a this compound framework, often confirming the predominant product formed via specific transition states. clockss.org It also serves to establish the absolute stereochemistry of complex tricyclic systems containing this compound. kcl.ac.uk The molecular conformation established by X-ray diffraction can also be supplemented and compared with solid-state DFT calculations. cambridge.org

Reactivity Profiles and Transformational Chemistry of Cis Hydrindane Derivatives

Functionalization and Derivatization of the cis-Hydrindane Skeleton

The this compound skeleton can undergo various reactions to introduce functional groups, leading to a wide array of derivatives.

This compound can be selectively oxidized to form hydrindanones, which are significant intermediates in the synthesis of bioactive natural products. nih.gov For instance, substituted cis-1-hydrindanones, found in natural products like pinguisone (B1213892) and pleuromutilin (B8085454), can be accessed through sophisticated synthetic strategies. nih.gov

Research has demonstrated efficient access to substituted cis-1-hydrindanones via a sequence of Michael reactions. This approach involves a copper-catalyzed intermolecular Michael addition of a cyclic silyl (B83357) ketene (B1206846) acetal (B89532) to a β-substituted-α-alkoxycarbonyl-cyclopentenone, which constructs a quaternary center. This is followed by an intramolecular addition of a nucleophilic β-ketoester. This strategy provides stereoselective access to bicyclic cis-hydrindanone ring systems, potentially featuring up to three contiguous stereocenters. nih.gov Common oxidizing agents employed in these transformations include potassium permanganate (B83412) and chromium trioxide.

Mild reduction conditions, particularly palladium-catalyzed hydrogenation, are effective in converting this compound to its corresponding reduced forms. Palladium on carbon (Pd/C) is a frequently utilized catalyst for these hydrogenation reactions. Catalytic hydrogenation is generally a stereoselective process, typically proceeding via syn addition where both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com This stereochemical control is crucial for synthesizing specific isomers. masterorganicchemistry.com

The this compound compound can participate in substitution reactions, particularly at its ring junction positions, to introduce various functional groups. Reagents such as alkyl halides and bases like potassium carbonate are commonly employed for these directed substitution reactions.

Ring System Transformations and Skeletal Rearrangements

The this compound framework is also prone to intriguing ring system transformations and skeletal rearrangements, leading to different bicyclic or polycyclic structures.

An unexpected and promising transformation involves the conversion of a hydrindane core into a decalin scaffold under very mild conditions. acs.orgnih.govnih.govacs.org This rearrangement proceeds via a rare dyotropic process, which requires initiation immediately after mesylation. acs.org The protonated system is the only one that exhibits the low activation energies necessary for the reaction to occur efficiently at temperatures as low as -78 °C within a few hours. acs.org This dyotropic ring expansion provides access to decorated decalins with complete stereocontrol and an exquisite transfer of chiral information. acs.orgnih.govnih.govacs.org

The mechanism of this transformation has been studied to understand the low thermal requirements and the nature of chirality transfer. acs.orgnih.gov It involves an unprecedented dyotropic reaction where two σ bonds migrate simultaneously, often involving a mesylate group. acs.org Computational studies suggest that significant ring strain is alleviated at the transition state, contributing to the facile nature of the reaction. acs.org This transformation has paved the way for the synthesis of polyfunctionalized chiral decalins, which are valuable building blocks for natural compounds, asymmetric catalysis, and analogues of vitamin D. nih.govacs.org

Mechanistic studies of rearrangements within the hydrindane framework extend beyond simple dyotropic expansions. Dyotropic rearrangements themselves can proceed through different pathways depending on the catalytic conditions. For instance, Zn(II) salts or Brønsted acids can induce stepwise dyotropic processes, often involving carbocationic intermediates. researchgate.netacs.org In contrast, dyotropic rearrangements mediated by silyltriflates tend to be concerted processes. researchgate.netacs.org

Beyond dyotropic reactions, other mechanistic studies have explored rearrangements such as Grob-type fragmentation, which has been identified emanating from tricyclic-β-lactones and spiro-γ-lactones in the context of dyotropic rearrangements of β-lactones. acs.org These studies contribute to a deeper understanding of the complex reaction pathways available to the hydrindane skeleton.

Role of the Cis Hydrindane Motif in Complex Molecule Synthesis

cis-Hydrindane as a Strategic Building Block and Key Intermediate in Multistep Synthesis

The utility of the this compound framework in multistep synthesis stems from its conformationally rigid structure, which allows for a high degree of stereocontrol in subsequent chemical transformations. Chemists have developed numerous methodologies to construct this bicyclic system, which can then be elaborated into more complex structures. These synthetic strategies often install specific functional groups on the this compound core, preparing it for further annulations or modifications.

A variety of synthetic reactions are employed to forge the this compound skeleton. These methods include:

Diels-Alder Reactions: A powerful cycloaddition for forming the six-membered ring.

Aldol (B89426) Cyclizations: Intramolecular reactions to close one of the rings. researchgate.net

Michael Additions: Both inter- and intramolecular Michael reactions are used to form carbon-carbon bonds necessary for the bicyclic structure.

Radical Cyclizations: Utilizing radical intermediates to construct the ring system. beilstein-journals.org

Danheiser Annulation: A [3+2] cycloaddition strategy has been applied to rapidly assemble the 6,5-bicyclic nucleus. beilstein-journals.orgnih.gov

Once formed, these functionalized this compound units serve as advanced intermediates. Their inherent stereochemistry guides the formation of new stereocenters, making them invaluable in the synthesis of architecturally complex and biologically active molecules. researchgate.net

Integration of the this compound Framework into Total Syntheses of Polycyclic Natural Products

The strategic importance of the this compound motif is most evident in its application to the total synthesis of polycyclic natural products. The bicyclic core provides a solid foundation upon which the remainder of the natural product's intricate architecture can be assembled.

Synthetic chemists often target a this compound intermediate due to its perceived greater thermodynamic stability in certain systems, which can simplify the stereochemical challenges of the synthesis. nih.govresearchgate.net Methodologies such as sequential Diels-Alder/aldol approaches have been successfully employed to create functionalized cis-hydrindanes that are then carried on to synthesize sesquiterpenes. nih.gov

Table 1: Examples of Synthetic Methods for this compound Construction in Terpenoid Synthesis

| Reaction Type | Description | Application Example |

| Sequential Diels-Alder/Aldol | A highly diastereoselective approach to create functionalized cis-hydrindanes. | Synthesis of (±)-Nootkatone and (±)-Noreremophilane. nih.gov |

| Haller-Bauer Type Cleavage | Cleavage of a non-enolizable ketone in a tricyclic precursor to reveal the this compound moiety. | Synthesis of (±)-coronafacic acid. rsc.org |

| Intramolecular Aldol Reaction | Desymmetrizing a 1,3-cyclopentanedione moiety to stereoselectively form the this compound skeleton. | Strategy towards coriamyrtin. researchgate.net |

The this compound motif is also a key structural feature in various classes of alkaloids, notably the Lycopodium alkaloids. nih.gov These complex, nitrogen-containing natural products often possess a dense array of stereocenters and intricate polycyclic systems. The synthesis of these molecules frequently relies on the initial construction of a highly functionalized this compound core.

For instance, 3a-substituted cis-hydrindan-2,4-diones are particularly valuable intermediates in this field. nih.gov These building blocks have been successfully utilized in the total synthesis of several Lycopodium alkaloids, including:

Fawcettimine nih.gov

Carinatine A nih.gov

8-deoxyserratinine nih.gov

Lycopladine A nih.gov

The Danheiser annulation has emerged as a powerful tool for the rapid assembly of these crucial hydrindane intermediates from simple acyclic precursors, showcasing a modern approach to these challenging synthetic targets. beilstein-journals.orgnih.gov

The picrotoxane family of sesquiterpenes is characterized by a highly oxygenated and strained polycyclic framework, which includes a this compound core. A notable member of this family is coriamyrtin. researchgate.net The total synthesis of these molecules presents a significant challenge due to their structural complexity.

A successful synthetic strategy towards coriamyrtin involves the highly stereoselective construction of the this compound skeleton via an intramolecular aldol reaction. This key step desymmetrizes a 1,3-cyclopentanedione precursor and sets the stereochemistry for subsequent transformations. researchgate.net The rigid this compound intermediate then allows for the controlled installation of other structural features, such as the 1,3-diepoxide moiety, through elaborate functionalization of the cyclopentane ring. researchgate.net

Retrosynthetic analysis is the process by which chemists deconstruct a complex target molecule into simpler, commercially available starting materials. For molecules containing a this compound core, this analysis is pivotal in designing an efficient and stereocontrolled synthesis.

The key considerations in the retrosynthetic analysis of a this compound-containing molecule include:

Key Disconnections: Identifying the most strategic bonds to break to simplify the target molecule. Often, the disconnections are chosen to lead back to precursors that can form the this compound ring system via reliable and stereoselective reactions like the Diels-Alder or aldol reactions.

Stereocontrol: Planning how to establish the crucial cis-fusion of the two rings. This might involve substrate control, where the existing stereocenters in a precursor direct the stereochemical outcome of a reaction, or reagent control, where a chiral reagent or catalyst is used.

Functional Group Compatibility: Ensuring that the functional groups present at each stage of the synthesis are compatible with the reaction conditions used to build and modify the this compound framework.

A common retrosynthetic strategy is to disconnect the target molecule at the bonds forming the five-membered ring, leading back to a functionalized cyclohexane precursor. This precursor can then be subjected to a ring-closing reaction to form the this compound. For example, the Danheiser annulation strategy for cis-hydrindan-2,4-diones involves a disconnection across the C1–C7a and C3–C3a bonds, revealing a cyclohexenone intermediate and a silylallene. beilstein-journals.org This approach highlights how a well-planned retrosynthesis can lead to an elegant and efficient construction of the desired molecular architecture.

Q & A

[Basic] What are the established synthetic routes for cis-hydrindane, and what key experimental parameters influence yield and purity?

Methodological Answer:

this compound is synthesized via two primary routes:

- Grubbs II-catalyzed olefin metathesis : This method requires precise control of reaction time and temperature to avoid side reactions. Catalyst loading (typically 5–10 mol%) and solvent choice (e.g., dichloromethane) critically affect diastereoselectivity .

- One-pot decarboxylative cyclization/elimination : Trifluoroacetic acid (TFA) is used to promote cyclization, with elimination steps requiring anhydrous conditions to prevent byproduct formation. Reaction monitoring via TLC or GC-MS is essential to optimize yields .

Key Parameters : Catalyst activation, solvent polarity, and purification techniques (e.g., column chromatography with hexane/ethyl acetate gradients) are pivotal for achieving >90% purity.

[Basic] Which spectroscopic and computational methods are most effective for characterizing this compound's structure and stereochemistry?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR are used to assign proton environments and carbon frameworks. NOESY/ROESY experiments resolve stereochemistry by analyzing spatial proximity of hydrogens .

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the bicyclic structure and cis-configuration. Crystallization solvents (e.g., pentane at low temperatures) must minimize lattice defects .

- Density Functional Theory (DFT) : Computational models (e.g., B3LYP/6-31G*) predict NMR chemical shifts and verify experimental data, reducing ambiguity in stereochemical assignments .

[Advanced] How can researchers optimize diastereoselective synthesis of this compound derivatives for natural product applications?

Methodological Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Ru-, Pd-based) to manipulate steric effects. Grubbs II outperforms first-generation catalysts in metathesis reactions due to enhanced stability .

- Solvent and Temperature Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce selectivity. Low temperatures (−20°C to 0°C) favor kinetically controlled pathways, improving diastereomeric ratios .

- Substrate Design : Introduce electron-withdrawing groups (e.g., esters) to direct cyclization pathways. Computational docking studies can predict substituent effects on transition states .

[Advanced] How should researchers resolve contradictions in spectral data when assigning this compound's stereochemistry?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with DFT-predicted values. Discrepancies >0.5 ppm indicate potential misassignments requiring re-evaluation of coupling constants or ROESY correlations .

- Crystallographic Refinement : If X-ray data conflicts with NMR, re-examine crystal packing effects or disorder in the lattice. Use Hirshfeld surface analysis to validate intermolecular interactions .

- Independent Synthesis : Reproduce the compound via alternative routes (e.g., Diels-Alder) to confirm structural consistency. Contradictions may arise from impurities or isomerization during purification .

[Advanced] What computational approaches best predict this compound's reactivity in catalytic systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate catalyst-substrate interactions (e.g., Grubbs II with this compound) to identify favorable binding modes. Use software like Gaussian or ORCA for energy profile calculations .

- Transition State Analysis : Locate saddle points using QM/MM methods to assess activation barriers. Compare with experimental kinetics (e.g., Arrhenius plots) to validate models .

- Machine Learning (ML) : Train ML algorithms on existing metathesis reaction datasets to predict optimal conditions (e.g., solvent, temperature) for new derivatives .

[Basic] What are the common challenges in reproducing literature-reported syntheses of this compound, and how can they be addressed?

Methodological Answer:

- Catalyst Deactivation : Grubbs II is moisture-sensitive. Use rigorously dried solvents and inert atmospheres (N/Ar) to maintain activity .

- Byproduct Formation : In decarboxylative cyclization, incomplete elimination generates carboxylic acid intermediates. Optimize TFA stoichiometry (1.5–2.0 eq.) and reaction time (12–24 hrs) .

- Purification Issues : this compound’s hydrophobicity complicates column chromatography. Use silver nitrate-impregnated silica to enhance separation of diastereomers .

[Advanced] How to design experiments to study this compound's biological activity, given its structural similarity to natural products?

Methodological Answer:

- Target Identification : Use molecular docking against protein databases (e.g., PDB) to hypothesize targets (e.g., enzyme inhibitors). Prioritize proteins with hydrophobic active sites .

- In Vitro Assays : Screen for cytotoxicity (MTT assay) and enzyme inhibition (e.g., fluorescence-based kinetics). Include positive controls (e.g., tamoxifen for cytotoxicity) .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., hydroxyl, halogens) and correlate modifications with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.